Methyl 1-((3-chloropyrazin-2-yl)methylcarbamoyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(3-chloropyrazin-2-yl)methylcarbamoyl]piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazine ring, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(3-chloropyrazin-2-yl)methylcarbamoyl]piperidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-chloropyrazine-2-carboxylic acid with piperidine-3-carboxylic acid methyl ester in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3-chloropyrazin-2-yl)methylcarbamoyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyrazine moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-[(3-chloropyrazin-2-yl)methylcarbamoyl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-[(3-chloropyrazin-2-yl)methylcarbamoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: Another compound with a pyrazine ring and similar functional groups.
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: Known for its use in organic synthesis and medicinal chemistry.
Uniqueness
Methyl 1-[(3-chloropyrazin-2-yl)methylcarbamoyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for scientific studies.
Properties
Molecular Formula |
C13H17ClN4O3 |
---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
methyl 1-[(3-chloropyrazin-2-yl)methylcarbamoyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C13H17ClN4O3/c1-21-12(19)9-3-2-6-18(8-9)13(20)17-7-10-11(14)16-5-4-15-10/h4-5,9H,2-3,6-8H2,1H3,(H,17,20) |
InChI Key |
TUHXZSHMEBHJSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN(C1)C(=O)NCC2=NC=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.